molecular formula C17H26N2O3 B13662882 tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate

tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13662882
M. Wt: 306.4 g/mol
InChI Key: ZDIVZXZUIPLHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzylamino group and a hydroxyl group The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the benzylamino and hydroxyl groups through selective reactions. The reaction conditions often involve the use of protecting groups, selective deprotection, and functional group transformations under controlled temperatures and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The benzylamino group can be reduced to a primary amine.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the benzylamino group would produce a primary amine.

Scientific Research Applications

tert-Butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The tert-butyl group provides steric hindrance, which can modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,4R)-4-(methylamino)-3-hydroxypiperidine-1-carboxylate
  • tert-Butyl (3R,4R)-4-(ethylamino)-3-hydroxypiperidine-1-carboxylate
  • tert-Butyl (3R,4R)-4-(propylamino)-3-hydroxypiperidine-1-carboxylate

Uniqueness

tert-Butyl (3R,4R)-4-(benzylamino)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the benzylamino group, which provides distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 4-(benzylamino)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-14(15(20)12-19)18-11-13-7-5-4-6-8-13/h4-8,14-15,18,20H,9-12H2,1-3H3

InChI Key

ZDIVZXZUIPLHNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)NCC2=CC=CC=C2

Origin of Product

United States

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